molecular formula C7H4BrF4N B1412166 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227575-57-6

4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1412166
M. Wt: 258.01 g/mol
InChI Key: GREIZEXYRCTAQL-UHFFFAOYSA-N
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Description

“4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . It is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with bromomethyl, fluoro, and trifluoromethyl functional groups .


Molecular Structure Analysis

The molecular structure of “4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine” consists of a pyridine ring substituted at the 4th position with a bromomethyl group, at the 2nd position with a fluoro group, and at the 5th position with a trifluoromethyl group . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

“4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine” can participate in various chemical reactions due to the presence of reactive bromomethyl, fluoro, and trifluoromethyl groups . For example, it can act as a reactant in the preparation of aminopyridines through amination reactions . It can also serve as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline”, indicates that it is hazardous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine”, have important applications in the development of agrochemical and pharmaceutical compounds . The unique physical-chemical properties bestowed by the fluorine atom and the pyridine moiety make these compounds valuable in the discovery of new drugs and pesticides . Therefore, the future directions in the research and application of these compounds are promising, with potential for many novel applications to be discovered .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIZEXYRCTAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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